
ROR|At agonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinoic acid receptor-related orphan receptor gamma-t (RORγt) agonist 1 is a small molecule that targets the nuclear receptor RORγt. This receptor is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). RORγt agonists have gained significant attention due to their potential therapeutic applications in autoimmune diseases and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RORγt agonist 1 typically involves the design and discovery of novel ligands with specific scaffolds. For instance, one approach involves the synthesis of N-sulfonamide tetrahydroquinoline scaffolds. The synthetic route includes a Buchwald-Hartwig coupling reaction in the presence of Palladium(II) acetate, followed by further modifications to achieve the desired agonist .
Industrial Production Methods
Industrial production methods for RORγt agonist 1 are not extensively documented in the literature. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
RORγt agonist 1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the specific transformation desired, but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Applications De Recherche Scientifique
RORγt agonist 1 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of RORγt agonist 1 involves binding to the RORγt receptor, inducing a conformational change that stabilizes the receptor’s active form. This stabilization promotes the recruitment of coactivators and enhances the transcription of target genes, such as IL-17. The critical role of residue Trp317 in the activation of RORγt has been highlighted, as it helps form hydrogen bonds and a large hydrophobic network that stabilizes the receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Inverse Agonists: Compounds like VTP-43742 and GSK2981278A act as inverse agonists of RORγt, inhibiting its activity and reducing IL-17 production.
Other Agonists: Compounds with similar scaffolds, such as other N-sulfonamide tetrahydroquinoline derivatives, also act as RORγt agonists.
Uniqueness
RORγt agonist 1 is unique due to its specific scaffold design and high selectivity for RORγt. Its ability to enhance the efficacy of anti-PD-1 therapy and promote the migration of immune cells distinguishes it from other RORγt ligands .
Propriétés
Formule moléculaire |
C24H17F6NO5S |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
2-[6-[3-(difluoromethoxy)-5-fluorophenyl]-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C24H17F6NO5S/c25-17-6-15(8-19(11-17)36-23(26)27)13-4-5-14-7-18(12-22(32)33)31(21(14)9-13)37(34,35)20-3-1-2-16(10-20)24(28,29)30/h1-6,8-11,18,23H,7,12H2,(H,32,33) |
Clé InChI |
UAFXMLYFRFORFY-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C2=C1C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



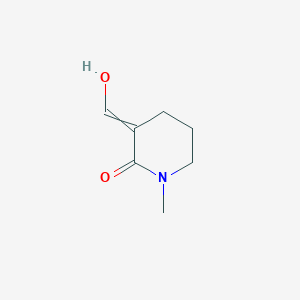



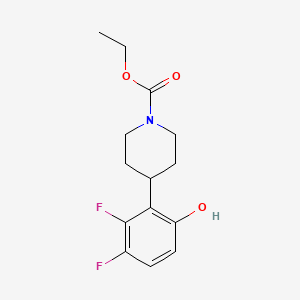
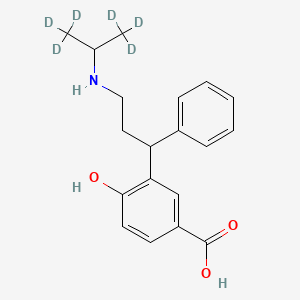

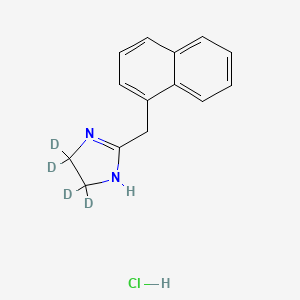
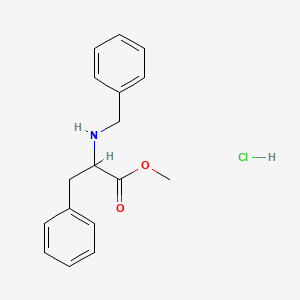

![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)
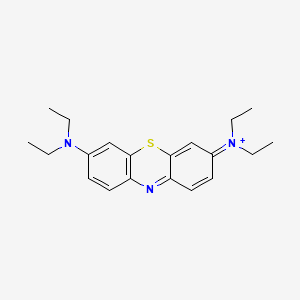
![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
